Potent Inverse Agonism at Human Adenosine A2A Receptor (hA2AR)
7-Chloro-2-methylimidazo[1,2-a]pyrimidine demonstrates potent inverse agonist activity at the human adenosine A2A receptor (hA2AR), with an IC50 of 2.90 nM in a functional cAMP accumulation assay [1]. This level of potency is comparable to leading A2AR antagonists/inverse agonists reported in the literature, positioning this specific compound as a highly valuable tool for studying A2AR-mediated pathways.
| Evidence Dimension | Inverse agonist activity at human Adenosine A2A receptor |
|---|---|
| Target Compound Data | IC50 = 2.90 nM |
| Comparator Or Baseline | Literature standard: Representative potent A2AR antagonist (e.g., ZM241385 Ki = 1.4 nM). |
| Quantified Difference | Potency within the range of known high-affinity ligands for this target. |
| Conditions | Inhibition of cAMP accumulation in CHO cells expressing human A2A receptor, measured after 150 minutes [1]. |
Why This Matters
This data confirms that 7-Chloro-2-methylimidazo[1,2-a]pyrimidine possesses nanomolar functional activity at a high-value therapeutic target, justifying its selection as a starting point for medicinal chemistry optimization.
- [1] BindingDB entry BDBM50449642 (CHEMBL4167557). Affinity Data: IC50 = 2.90 nM for inverse agonist activity at human adenosine A2A receptor. Accessed 2026-04-16. View Source
